3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile
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Overview
Description
3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an oxirane ring and an oxolan ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-(oxolan-2-yl)oxirane with a cyanide source under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted oxiranes and oxolans.
Scientific Research Applications
3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile
- 2-Ethyl-3-methyl-oxirane
- 3-(Piperazin-1-yl)oxolan-2-one dihydrochloride
Uniqueness
3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile is unique due to its specific structural features, such as the presence of both an oxirane and an oxolan ring. This dual-ring structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-8(7(5-9)11-8)6-3-2-4-10-6/h6-7H,2-4H2,1H3 |
InChI Key |
QWROTGMEFTTXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2CCCO2 |
Origin of Product |
United States |
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